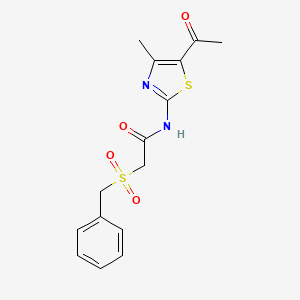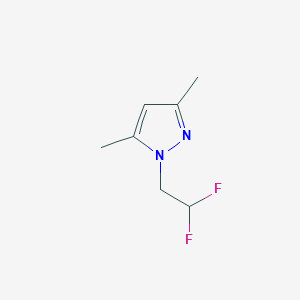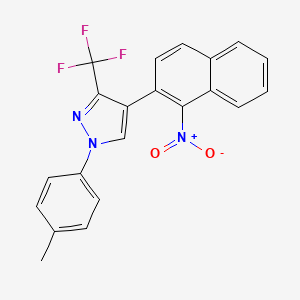
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole, or as it is more commonly known, 4-MNP, is an organic compound of the pyrazole family. It has been studied extensively for its potential medical applications, including its uses in laboratory experiments and research. This article will provide an overview of the synthesis method of 4-MNP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and discuss potential future directions for research.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research into variously substituted pyrazoloquinolines, closely related to the chemical structure of interest, has demonstrated potential applications in OLEDs. These materials, when used as emitting materials in OLED configurations, have shown to emit bright blue light, which indicates their utility in electronic display technologies. The electroluminescence, turn-on voltage, and external quantum efficiency of these materials can be influenced by their substitution patterns, suggesting a pathway for fine-tuning their optical properties for specific applications in OLEDs (Y. T. et al., 2001).
Fluorescence Studies
The emission and polarization spectra of pyrazoline derivatives, including those similar to the compound , have been studied for their potential applications as orientational probes in membrane studies. These compounds, with their inherent fluorescent properties, offer advantages over traditional probes by being less photolabile and suitable for use with intact cells, which could have significant implications for biological imaging and diagnostics (J. Eisinger, N. Boens, J. Flores, 1981).
Herbicidal Applications
Pyrazole derivatives have been identified as a novel class of chemistry with herbicidal effects. This research area has expanded to include pyrazolyl fluorotolyl ethers, where a trifluoromethyl group substitutes for a nitro group found in traditional herbicides, indicating their potential as pre-emergent herbicides for controlling narrowleaf weed species. The development of these compounds highlights the diverse agricultural applications of pyrazole-based compounds in enhancing crop protection strategies (R. Clark, 1996).
Antimicrobial Agents
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. The results from this study indicate that these compounds display a broad spectrum of antimicrobial activities along with moderate to good anti-oxidant activities, suggesting their potential utility as antimicrobial agents in medical and environmental applications (Manjunatha Bhat et al., 2016).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c1-13-6-9-15(10-7-13)26-12-18(20(25-26)21(22,23)24)17-11-8-14-4-2-3-5-16(14)19(17)27(28)29/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNNHEOBMOKTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

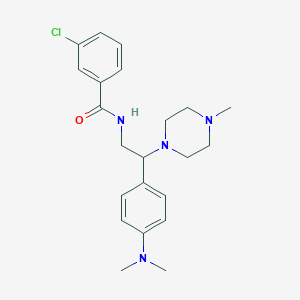
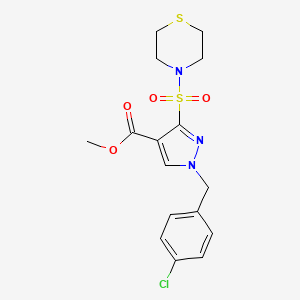
![5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B2961919.png)
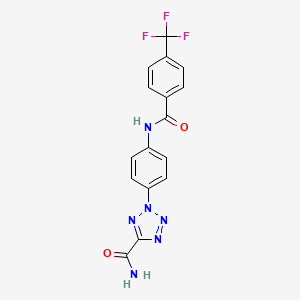
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)

![4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2961926.png)
![3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2961928.png)
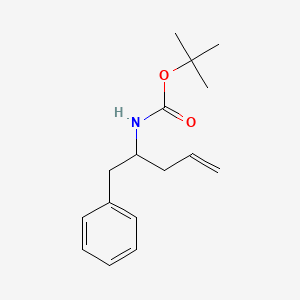
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
